molecular formula C28H58N3O5P B14006704 Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate CAS No. 61405-87-6

Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate

Cat. No.: B14006704
CAS No.: 61405-87-6
M. Wt: 547.8 g/mol
InChI Key: XFRNDVVBOAAYMR-UHFFFAOYSA-N
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Description

N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decan-1-amine backbone with two 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups attached via phosphoryl linkages. Its structure imparts significant stability and reactivity, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine typically involves multiple steps, starting with the preparation of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups. These groups are synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidinol using oxidizing agents like hydrogen peroxide or sodium hypochlorite . The phosphoryl linkage is introduced by reacting the hydroxy groups with phosphoryl chloride under controlled conditions . Finally, the decan-1-amine backbone is attached through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can significantly reduce reaction times and improve product purity . Optimized reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for achieving high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Phosphines.

    Substitution Products: Various amine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative degradation. The 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups act as radical scavengers, neutralizing reactive oxygen species (ROS) and other free radicals. This mechanism is crucial in applications where oxidative stability is required, such as in polymer stabilization and therapeutic interventions for oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine stands out due to its dual functionality, combining the radical scavenging properties of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups with the stability imparted by the phosphoryl linkages. This unique combination enhances its effectiveness in stabilizing polymers and other materials against oxidative degradation, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

61405-87-6

Molecular Formula

C28H58N3O5P

Molecular Weight

547.8 g/mol

IUPAC Name

N-bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]phosphoryldecan-1-amine

InChI

InChI=1S/C28H58N3O5P/c1-10-11-12-13-14-15-16-17-18-29-37(34,35-23-19-25(2,3)30(32)26(4,5)20-23)36-24-21-27(6,7)31(33)28(8,9)22-24/h23-24,32-33H,10-22H2,1-9H3,(H,29,34)

InChI Key

XFRNDVVBOAAYMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)OC2CC(N(C(C2)(C)C)O)(C)C

Origin of Product

United States

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